

An In-depth Technical Guide to Methiocarb Sulfoxide-d3

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|----------------------|-------------------------|-----------|
| Compound Name: | Methiocarb sulfoxide-d3 | |
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methiocarb sulfoxide-d3**, focusing on its role as an internal standard in analytical chemistry. It covers the compound's physicochemical properties, its relationship to the parent compound Methiocarb, detailed analytical protocols, and relevant metabolic pathways.

Introduction

Methiocarb is a carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[1] Like other carbamates, its primary mechanism of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[2] In the environment and within biological systems, Methiocarb is metabolized into several byproducts, most notably Methiocarb sulfoxide and subsequently Methiocarb sulfone.[1][2][3]

Methiocarb sulfoxide itself exhibits significant, and in some cases greater, toxicity than the parent compound through the same cholinesterase-inhibiting mechanism.[1][4] Due to the prevalence and toxicity of Methiocarb and its metabolites, highly accurate and sensitive analytical methods are required for their quantification in food, water, and environmental samples.

Methiocarb sulfoxide-d3 is the deuterium-labeled analog of Methiocarb sulfoxide.[5] It serves as an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]



The incorporation of stable isotopes like deuterium (d3) creates a compound that is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer, enabling precise quantification by correcting for variations in sample preparation and instrument response.[5][6]

Physicochemical and Analytical Data

The properties of **Methiocarb sulfoxide-d3** are essential for its application as an analytical standard. The following tables summarize key quantitative data for the labeled standard and its unlabeled counterparts.

Table 1: Compound Identification and Properties

| Property | Methiocarb sulfoxide-d3 | Methiocarb sulfoxide | Methiocarb |
|-------------------|--|---|---|
| IUPAC Name | 3,5-dimethyl-4- (methylsulfinyl)phenyl (methyl- d3)carbamate[5] | 3,5-Dimethyl-4- (methylsulfinyl)phenyl methylcarbamate[4] | 3,5-Dimethyl-4- (methylthio)phenyl methylcarbamate[7] |
| Synonyms | Mesurol Sulfoxide-d3, Bay 37344 Sulfoxide- d3[5][8] | Mesurol sulfoxide[4] | Mercaptodimethur, Mesurol[1] |
| CAS Number | Not Available | 2635-10-1[9][10] | 2032-65-7[1] |
| Molecular Formula | C11D3H12NO3S[9] | C11H15NO3S[4][10] | C11H15NO2S |
| Molecular Weight | 244.32 g/mol [9] | 241.31 g/mol [4][10] | 225.3 g/mol |

Table 2: Representative LC-MS/MS Parameters for Analysis



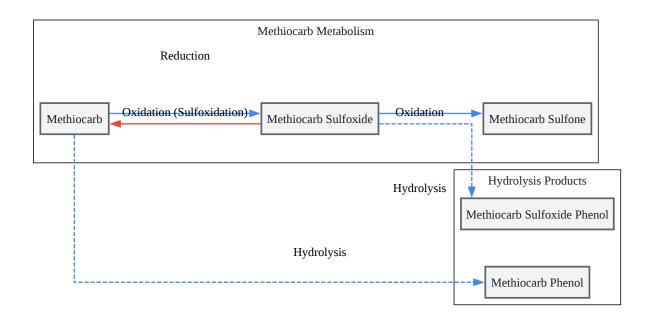
| Compound | Precursor Ion (m/z) | Quantitation Ion (m/z) | Confirmation Ion (m/z) |
|----------------------------------|---------------------|---------------------------|---------------------------|
| Methiocarb | 226 | 169 | 121 |
| Methiocarb sulfoxide | 242 | 185 | 170 |
| Methiocarb sulfone | 258 | 107 | 202 |
| Methiocarb-d3 (IS) | 229.3 | 172.2 | - |
| Methiocarb sulfoxide- d3 (IS) | 245.1 | 125.2 | - |

Note: Data compiled from representative analytical methods.[11][12] Exact m/z values may vary slightly based on instrumentation and adduct formation.

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation primarily through oxidation and hydrolysis.[3] The sulfur atom is oxidized to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone.[2][3] Hydrolysis of the carbamate ester bond can also occur at each stage, cleaving the molecule into corresponding phenols.[1][3] This metabolic process is a key consideration in toxicology and residue analysis.





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Caption: Metabolic pathway of Methiocarb to its primary oxidative metabolites.

Experimental Protocols

Representative Protocol: Quantification of Methiocarb and Metabolites in Vegetable Matrix using LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone from a vegetable sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and **Methiocarb sulfoxide-d3** as an internal standard.

- 1. Sample Preparation (QuEChERS Extraction):
- Homogenize 10-15 g of the vegetable sample.



- Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
- Spike with Internal Standard (IS): Add 50 μL of a 1 μg/mL solution of Methiocarb sulfoxided3 in acetonitrile.
- Add 10 mL of 1% acetic acid in acetonitrile.
- Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge at 4,500 rpm for 5 minutes.[13]
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE salts (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).[13]
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- 3. LC-MS/MS Analysis:
- Take the final supernatant and transfer it to an autosampler vial for injection.
- LC System: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μm).[14]
- Mobile Phase: Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).[12] Monitor the specific precursor-toproduct ion transitions for each analyte and the internal standard as listed in Table 2.
- 4. Quantification:

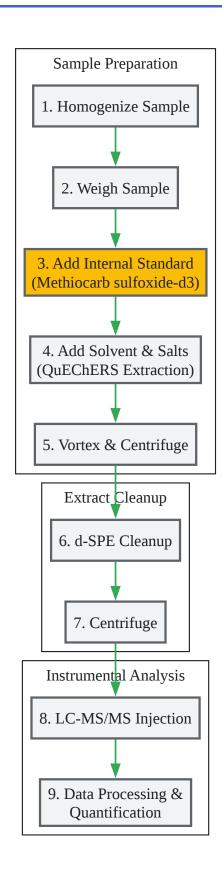


 Calculate the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard (Methiocarb sulfoxide-d3) peak area against a matrix-matched calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process described in the protocol, from sample receipt to final data analysis.





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Caption: General workflow for pesticide residue analysis using an internal standard.



Conclusion

Methiocarb sulfoxide-d3 is an indispensable tool for the accurate quantification of Methiocarb and its primary metabolite, Methiocarb sulfoxide. Its use as an internal standard in modern analytical workflows, such as LC-MS/MS, allows researchers and regulatory bodies to overcome challenges posed by matrix effects and experimental variability. This ensures high-quality, reliable data for food safety assessments, environmental monitoring, and toxicological studies.

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